molecular formula C13H20O6 B14522252 Acetic acid;[3-(hydroxymethyl)-2-methylphenyl]methanol CAS No. 62346-89-8

Acetic acid;[3-(hydroxymethyl)-2-methylphenyl]methanol

Cat. No.: B14522252
CAS No.: 62346-89-8
M. Wt: 272.29 g/mol
InChI Key: KTGUNIFSLOKNIR-UHFFFAOYSA-N
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Description

Acetic acid;[3-(hydroxymethyl)-2-methylphenyl]methanol is a compound that combines the properties of acetic acid and a substituted phenylmethanol. Acetic acid is a well-known carboxylic acid with the formula CH₃COOH, commonly found in vinegar. The phenylmethanol component, specifically [3-(hydroxymethyl)-2-methylphenyl]methanol, introduces additional functional groups that can influence the compound’s reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;[3-(hydroxymethyl)-2-methylphenyl]methanol can involve multiple steps, starting with the preparation of the phenylmethanol derivative. One common method is the hydroxymethylation of 2-methylphenol (o-cresol) using formaldehyde under basic conditions to yield [3-(hydroxymethyl)-2-methylphenyl]methanol. This intermediate can then be esterified with acetic acid or acetic anhydride to form the final compound.

Industrial Production Methods

Industrial production of acetic acid typically involves the carbonylation of methanol, a process that includes the following steps:

Chemical Reactions Analysis

Types of Reactions

Acetic acid;[3-(hydroxymethyl)-2-methylphenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The carbonyl group in acetic acid can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.

Major Products

    Oxidation: Produces [3-(carboxymethyl)-2-methylphenyl]methanol.

    Reduction: Produces [3-(hydroxymethyl)-2-methylphenyl]ethanol.

    Substitution: Produces various substituted phenylmethanol derivatives depending on the reagent used.

Scientific Research Applications

Acetic acid;[3-(hydroxymethyl)-2-methylphenyl]methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;[3-(hydroxymethyl)-2-methylphenyl]methanol involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The acetic acid component can act as a proton donor, participating in acid-base reactions and influencing the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

    Acetic acid: A simple carboxylic acid with the formula CH₃COOH.

    [3-(hydroxymethyl)-2-methylphenyl]methanol: A substituted phenylmethanol with additional functional groups.

Uniqueness

Acetic acid;[3-(hydroxymethyl)-2-methylphenyl]methanol is unique due to the combination of acetic acid and a substituted phenylmethanol, which imparts distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with the individual components alone .

Properties

CAS No.

62346-89-8

Molecular Formula

C13H20O6

Molecular Weight

272.29 g/mol

IUPAC Name

acetic acid;[3-(hydroxymethyl)-2-methylphenyl]methanol

InChI

InChI=1S/C9H12O2.2C2H4O2/c1-7-8(5-10)3-2-4-9(7)6-11;2*1-2(3)4/h2-4,10-11H,5-6H2,1H3;2*1H3,(H,3,4)

InChI Key

KTGUNIFSLOKNIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1CO)CO.CC(=O)O.CC(=O)O

Origin of Product

United States

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